molecular formula C6H6ClNO2S B8534030 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole

4-Chloro-5-(1,3-dioxolan-2-yl)thiazole

Cat. No.: B8534030
M. Wt: 191.64 g/mol
InChI Key: ZXPGPXRTSHSBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is a heterocyclic compound that contains both chlorine and thiazole moieties. It is known for its unique chemical structure, which includes a dioxolane ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole typically involves the reaction of thiazole derivatives with chlorinated dioxolane compounds. One common method includes the use of thiazole-2-thiol and 2-chloro-1,3-dioxolane under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(1,3-dioxolan-2-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it has been shown to bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
  • 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide

Uniqueness

4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is unique due to its specific substitution pattern and the presence of both chlorine and dioxolane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.64 g/mol

IUPAC Name

4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H6ClNO2S/c7-5-4(11-3-8-5)6-9-1-2-10-6/h3,6H,1-2H2

InChI Key

ZXPGPXRTSHSBPA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(N=CS2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a −78° C. solution of 2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole (2.9 g, 12.7 mmol) in anhydrous THF (60 mL) was added a solution of butyl lithium (2.5 M in hexanes, 8 mL, 20 mmol). The reaction mixture was stirred at −78° C. for 1.5 hours. The reaction mixture was then quenched with brine (50 mL). The mixture was extracted with EtOAc (3×50 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo, affording 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole (2.1 g, 87% yield). The product was used without further purification.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Slowly add n-butyllithium (2.5 M in hexanes, 44.0 mL, 110 mmol) to a stirred solution of 2,4-dichloro-5-[1,3]dioxolan-2-yl-thiazole (19.33 g, 85.5 mmol) and anhydrous tetrahydrofuran (400 mL) at −78° C. under nitrogen. Stir for 1.5 h at −78° C. and then quench with water and pour the reaction into brine (300 mL). Extract with ethyl acetate (3×200 mL), dry over sodium sulfate, and filter off the sodium sulfate. Concentrate on a rotary evaporator and purify the crude product by flash chromatography on silica gel eluting with 25% ethyl acetate/hexanes to yield 15.27 g (93%) of 4-chloro-5-[1,3]dioxolan-2-yl-thiazole: mass spectrum (ion spray): m/z=192.0 (M+1); 1H NMR (CDCl3): δ=8.75 (s, 1H), 6.18 (s, 1H), 4.22-4.04 (m, 4H).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
19.33 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

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